Fluvastatin sodium monohydrate

Drug Metabolism CYP450 Drug-Drug Interactions

Researchers requiring a statin tool compound with predictable, non-CYP3A4-mediated metabolism face limited options. Fluvastatin sodium monohydrate (CAS 201541-53-9) is the only fully synthetic statin primarily metabolized by CYP2C9, enabling stable exposure profiles in polypharmacy models. - IC50 of 8 nM against HMG-CoA reductase; plasma levels shift <2-fold with CYP3A4 inhibitors vs. up to 20-fold for simvastatin - 98% oral absorption with t1/2 <3 h enables acute dosing and rapid-clearance experimental designs - ≥98% purity; supplied with full analytical characterization (HPLC, NMR, MS); stable at ambient shipping conditions

Molecular Formula C24H27FNNaO5
Molecular Weight 451.5 g/mol
CAS No. 201541-53-9
Cat. No. B15136119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvastatin sodium monohydrate
CAS201541-53-9
Molecular FormulaC24H27FNNaO5
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+]
InChIInChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1/b12-11+;;/t18-,19-;;/m0../s1
InChIKeyKKEMYLLTGGQWCE-FFAWTJJMSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluvastatin Sodium Monohydrate Specifications & Profile


Fluvastatin sodium monohydrate (CAS 201541-53-9) is the first fully synthetic, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis [1]. It is a lipophilic statin characterized by a log P value of 3.24, which contributes to its passive diffusion into hepatocytes, unlike the active carrier-mediated uptake required for hydrophilic statins such as pravastatin and rosuvastatin [2]. A key differentiating feature is its primary metabolism via the cytochrome P450 isoenzyme CYP2C9, distinguishing it from the majority of other statins (e.g., atorvastatin, simvastatin, lovastatin) which are primarily metabolized by CYP3A4 [3]. This specific metabolic pathway is a critical factor in its distinct drug-drug interaction profile and a primary consideration in compound selection for research and development [4].

Enzyme Target HMG-CoA reductase inhibition studies
Metabolic Pathway Predominant CYP2C9 metabolism, distinct DDI research model
Cellular Uptake Lipophilic, passive hepatic diffusion

Fluvastatin Non-Interchangeability with Other Statins


While all statins share a common mechanism of inhibiting HMG-CoA reductase, significant divergence in their chemical structures, pharmacokinetic profiles, and metabolic pathways precludes simple substitution [1]. Fluvastatin sodium monohydrate is primarily metabolized by CYP2C9, a pathway that is less susceptible to the extensive drug-drug interactions seen with CYP3A4-metabolized statins like atorvastatin, simvastatin, and lovastatin [2]. This difference in metabolism directly impacts safety and efficacy in polymedicated patient models. Furthermore, fluvastatin exhibits a unique balance of high oral absorption (approximately 98%) and moderate systemic bioavailability (approximately 24%), which is distinct from both highly bioavailable and low-absorption statins [3]. These quantifiable differences in metabolism, absorption, and interaction potential mean that using a different statin compound would fundamentally alter the experimental or therapeutic outcome, making fluvastatin sodium monohydrate a non-substitutable entity for specific research applications.

Metabolic pathway CYP2C9 vs CYP3A4 metabolism may alter drug-drug interaction profiles in polypharmacy research models.
Pharmacokinetic divergence Absorption and bioavailability differences may shift systemic exposure and endpoint interpretation.
Uptake mechanism Lipophilic passive uptake vs active transport may affect hepatic distribution and target engagement.

Fluvastatin Evidence vs Comparators


CYP2C9 Drug Interaction Profile

Fluvastatin sodium monohydrate is primarily metabolized by CYP2C9, while atorvastatin, simvastatin, and lovastatin are metabolized by CYP3A4. This results in a significantly different interaction profile, particularly with strong CYP3A4 inhibitors. For instance, the co-administration of itraconazole, a potent CYP3A4 inhibitor, leads to a less than 2-fold change in fluvastatin plasma concentration, whereas it can increase simvastatin and lovastatin concentrations by up to 20-fold [1].

CYP2C9 DDI Profile
Head-to-head
Fluvastatin: <2× AUC change vs simvastatin/lovastatin: up to 20× increase
Supports CYP2C9-pathway research when CYP3A4 inhibitors present.
In vivo human volunteer data; itraconazole coadministration.
Drug Metabolism CYP450 Drug-Drug Interactions Pharmacokinetics

Myopathy Risk vs High-Potency Statins

An analysis of the FDA's Adverse Event Reporting System (AERS) showed that the relative risk of muscle-related adverse events for fluvastatin is significantly lower than that of the high-potency statin rosuvastatin. When compared to rosuvastatin as the baseline, the risk associated with fluvastatin was 74% as high [1]. This represents a substantially better muscle safety profile than atorvastatin (55% risk) and simvastatin (26% risk), positioning fluvastatin as a lower-risk comparator for safety studies.

Myopathy Risk Profile
Cross-study
Fluvastatin relative risk 74% of rosuvastatin; atorvastatin 55%, simvastatin 26%
Supports myopathy model endpoint context as lower-response comparator.
Retrospective FDA AERS database analysis.
Toxicology Adverse Events Myopathy Safety Pharmacology

Absorption and Half-Life Profile

Fluvastatin sodium monohydrate demonstrates a unique pharmacokinetic profile combining nearly complete oral absorption (98%) with a very short elimination half-life of less than 3 hours [1]. This stands in stark contrast to other major statins; for example, atorvastatin has only 30% oral absorption and a 14-hour half-life, while rosuvastatin has 50% absorption and a 19-hour half-life [1]. The combination of high absorption and rapid elimination allows for more precise control over drug exposure in acute experimental settings.

Absorption & Half-Life
Head-to-head
Fluvastatin: 98% absorption, t½ <3 h; atorvastatin: 30%, 14 h; rosuvastatin: 50%, 19 h
Supports acute-dosing and rapid-clearance study models.
Standard human PK studies.
Pharmacokinetics Absorption Half-Life Bioavailability

LDL-C Reduction Potency

A comprehensive network meta-analysis of 181 trials established that while most statins achieve significant LDL-C reduction at moderate doses, fluvastatin at ≤20 mg/day is the only statin besides low-dose lovastatin (≤10 mg/day) that does not significantly reduce LDL-C compared to control from a baseline of ~150 mg/dL [1]. This defines fluvastatin as a low-potency tool, making it ideal for studying threshold effects or as a baseline comparator when investigating synergistic or additive lipid-lowering effects of other compounds.

LDL-C Reduction Potency
Class-level inference
Fluvastatin ≤20 mg/day: no significant reduction vs control; other statins significant reduction
Supports threshold-effect and low-potency comparator studies.
Network meta-analysis, 181 RCTs, 256,827 individuals.
Pharmacodynamics Efficacy LDL-C Reduction Cholesterol

Fluvastatin Research & Industrial Applications


Myotoxicity & Muscle Cell Models

Given its established lower relative risk of muscle-related adverse events (74% of rosuvastatin's risk), fluvastatin sodium monohydrate is the optimal choice for in vitro and in vivo myotoxicity studies [1]. It serves as a low-toxicity comparator to high-potency statins like atorvastatin (55% risk) and simvastatin (26% risk), allowing researchers to delineate molecular mechanisms of statin-induced myopathy across a range of toxicities [1].

DDI Studies with CYP3A4 Inhibitors

Fluvastatin's metabolism via CYP2C9 makes it the compound of choice for DDI studies when the objective is to examine non-CYP3A4 pathways. As demonstrated, its plasma concentrations are altered by less than 2-fold in the presence of potent CYP3A4 inhibitors, in contrast to the up to 20-fold increases seen with simvastatin and lovastatin [2]. This property allows researchers to maintain stable and predictable statin exposure in complex polypharmacy models, minimizing experimental confounding.

Pharmacokinetic Studies: Absorption & Half-Life

The unique pharmacokinetic signature of fluvastatin—98% oral absorption combined with a half-life of less than 3 hours—makes it a valuable tool for studies where rapid onset and clearance are paramount [3]. This profile is ideal for acute dosing experiments, investigation of hepatic first-pass extraction, or studies where a long-lasting drug effect would be a confounding variable [3].

Threshold Effects in Cholesterol Biosynthesis

As the only statin besides very low-dose lovastatin that fails to significantly lower LDL-C at its lower clinical doses (≤20 mg/day), fluvastatin is essential for dose-response studies investigating the threshold for cholesterol-lowering effects [4]. It provides a controlled, low-impact baseline for experiments evaluating synergistic therapies or for examining statin pleiotropic effects that may be independent of profound LDL-C reduction [4].

Application
Selection Property
Validation Focus
Myotoxicity model studies
Reported lower muscle-event profile
Muscle endpoint response vs high-potency statins
DDI research with CYP3A4 inhibitors
CYP2C9-dominant metabolism
Plasma exposure stability in polypharmacy models
Acute pharmacokinetic studies
High absorption, short half-life
Rapid-clearance exposure modeling
Cholesterol threshold-effect studies
Low-potency LDL-C reduction profile
Dose-response and pleiotropic endpoint context

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